molecular formula C15H28N2O B3854144 1-[3-(cyclooctylamino)propyl]-2-pyrrolidinone

1-[3-(cyclooctylamino)propyl]-2-pyrrolidinone

Cat. No.: B3854144
M. Wt: 252.40 g/mol
InChI Key: FBSMCOYWXNSCDT-UHFFFAOYSA-N
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Description

The compound “1-[3-(cyclooctylamino)propyl]-2-pyrrolidinone” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). It also has a propyl (three-carbon) chain and a cyclooctylamino group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring, a characteristic feature of many biologically active compounds . The cyclooctylamino group would be a large, flexible substituent, which could significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

As an organic compound containing a lactam, this molecule could participate in various chemical reactions. The pyrrolidinone ring might undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid derivative .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the cyclooctylamino group, the presence of the polar pyrrolidinone ring, and the overall molecular size and shape would all play roles .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. Many pyrrolidinone derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of pyrrolidinone derivatives is a vibrant field due to their diverse biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their mechanisms of action .

Properties

IUPAC Name

1-[3-(cyclooctylamino)propyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O/c18-15-10-6-12-17(15)13-7-11-16-14-8-4-2-1-3-5-9-14/h14,16H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSMCOYWXNSCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NCCCN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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